[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Orthogonal protection Solid-phase peptide synthesis Boc chemistry

[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142211-82-2), also referred to as Boc-pip-Phe-OH, is an amino acid derivative with molecular formula C₁₉H₂₇N₃O₅ and a molecular weight of 377.44 g/mol. It features a tert-butoxycarbonyl (Boc)-protected piperazine ring linked via an oxoethyl bridge to an N-phenylglycine moiety.

Molecular Formula C19H27N3O5
Molecular Weight 377.4 g/mol
CAS No. 1142211-82-2
Cat. No. B1328815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
CAS1142211-82-2
Molecular FormulaC19H27N3O5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C19H27N3O5/c1-19(2,3)27-18(26)21-11-9-20(10-12-21)16(23)13-22(14-17(24)25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,24,25)
InChIKeyLIDKZAIVIYATBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Procure [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142211-82-2) as a Key Synthetic Intermediate


[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142211-82-2), also referred to as Boc-pip-Phe-OH, is an amino acid derivative with molecular formula C₁₉H₂₇N₃O₅ and a molecular weight of 377.44 g/mol . It features a tert-butoxycarbonyl (Boc)-protected piperazine ring linked via an oxoethyl bridge to an N-phenylglycine moiety . The compound serves primarily as a protected synthetic intermediate in medicinal chemistry, where the Boc group enables orthogonal protection strategies during multi-step synthesis of bioactive molecules . Its computed XLogP3 of 1.8 and topological polar surface area of 90.4 Ų suggest moderate lipophilicity suitable for downstream derivatization .

Why Generic Substitution Fails: Structural Nuances That Distinguish [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid from Closest Analogs


In-class N-phenylglycine-piperazine derivatives differ critically at the piperazine N4 substituent, which dictates both synthetic utility and physicochemical properties. The target compound's Boc protecting group imparts acid-labile orthogonality (cleavable with TFA), enabling selective deprotection in the presence of base-labile Fmoc groups commonly used in solid-phase peptide synthesis . In contrast, the N-ethyl analog (CAS 1142205-98-8) lacks a protecting group entirely, precluding its use in orthogonal protection schemes . The 4-fluorophenyl analog (CAS 1142211-50-4) and 4-methylphenyl analog (CAS 1142211-65-1) introduce aryl substituents directly on the piperazine ring, which alter electronic properties and cannot be removed post-coupling, fundamentally changing downstream synthetic options . These structural distinctions mean that substituting one analog for another risks either synthetic incompatibility or altered reactivity in subsequent steps.

Quantitative Differentiation Evidence: [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid vs. Closest Analogs


Boc Protection Enables Orthogonal Deprotection Strategy Unavailable with N-Alkyl or N-Aryl Analogs

The target compound carries a Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen, whereas the N-ethyl analog (CAS 1142205-98-8) has a non-cleavable ethyl substituent . The Boc group is removable under mild acidic conditions (e.g., 20–50% TFA in DCM, 0 °C to RT, 1–4 h), while the compound's core amide and N-phenylglycine functionalities remain stable . This orthogonality is absent in all identified close analogs: the 4-fluorophenyl (CAS 1142211-50-4), 4-methylphenyl (CAS 1142211-65-1), and ethyl (CAS 1142205-98-8) variants bear non-removable N-substituents . For multi-step syntheses requiring sequential deprotection, this represents a binary functional distinction.

Orthogonal protection Solid-phase peptide synthesis Boc chemistry

Vendor-Supplied Purity: 97% Standard Purity with Batch-Specific QC Documentation vs. Minimum 95% for Closest Commercial Analog

Bidepharm supplies [{2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid at a standard purity of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The closest commercially available analog, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenylglycine (CAS 1142205-98-8), is offered at a minimum purity of 95% . The 2% absolute purity difference may be consequential for applications requiring high stoichiometric precision, such as fragment-based library construction or PROTAC linker conjugation where impurities can generate off-target degradation products .

Chemical purity Quality control Procurement specification

Molecular Weight and Lipophilicity Differentiation Enable Predictable Physicochemical Tuning in Derivative Design

The target compound has a molecular weight of 377.4 g/mol and a computed XLogP3 of 1.8 . By comparison, the N-ethyl analog (CAS 1142205-98-8) has a molecular weight of 305.37 g/mol with an expectedly lower XLogP3 due to the absence of the bulky Boc group, while the 4-fluorophenyl analog (CAS 1142211-50-4) has a molecular weight of 355.37 g/mol with a higher XLogP3 due to the fluorinated aryl substituent . The target compound thus occupies a distinct position in the lipophilicity-molecular weight space: larger and more lipophilic than the ethyl analog, yet smaller and less lipophilic than aryl-substituted analogs. This intermediate profile may offer a balanced starting point for lead optimization where both molecular obesity and excessive lipophilicity must be controlled .

Lipophilicity Molecular weight Drug-likeness Physicochemical properties

N-Phenylglycine Core with Piperazine Amide Provides a Privileged Scaffold for Protease and GPCR Target Classes

The N-phenylglycine scaffold linked via an amide bond to a piperazine ring is a recognized privileged structure in medicinal chemistry, with documented activity across multiple target classes including GlyT1 transporters , stearoyl-CoA desaturase (SCD) , and phospholipase A2 (PLA2) . The target compound's specific substitution pattern—Boc-protected piperazine at the amide terminus and phenyl at the N-alkyl position—distinguishes it from analogs where the phenyl group is attached directly to the piperazine ring (e.g., CAS 1142211-50-4). This topological difference alters the vector of the phenyl group relative to the carboxylic acid, which can affect binding mode and target selectivity .

Privileged scaffold Medicinal chemistry Piperazine Phenylglycine

Evidence-Backed Application Scenarios for [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid in Drug Discovery and Chemical Biology


Scaffold for Glycine Transporter 1 (GlyT1) Inhibitor Lead Optimization

The target compound's N-phenylglycine-piperazine core maps onto the pharmacophore disclosed in GlyT1 inhibitor patents . For CNS drug discovery programs targeting schizophrenia or cognitive disorders, the Boc-protected intermediate allows systematic derivatization of the piperazine N4 position post-deprotection, enabling library synthesis of N-acyl, N-sulfonyl, or N-alkyl analogs for SAR exploration. The 97% purity with batch QC ensures reproducible yields in parallel synthesis workflows .

PROTAC Linker Building Block with Orthogonal Boc Protection

In PROTAC design, the Boc group on the piperazine ring provides an acid-labile handle that is orthogonal to Fmoc-based solid-phase peptide synthesis . After incorporation into a growing PROTAC molecule, selective Boc removal exposes the piperazine nitrogen for conjugation to E3 ligase ligands or target-protein binders. The 377.4 g/mol molecular weight and XLogP3 of 1.8 place it within the favorable range for linker physicochemical properties, avoiding excessive molecular weight that can impair cellular permeability .

Intermediate for Stearoyl-CoA Desaturase (SCD) Inhibitor Synthesis

Piperazine-containing phenylacetic acid derivatives have been disclosed as SCD inhibitors for metabolic disease applications . The target compound's amide-linked piperazine distinguishes it from directly N-substituted piperazine-acetic acid analogs, potentially offering a different binding mode to the SCD enzyme active site. The Boc protection enables late-stage diversification after the core scaffold is assembled, facilitating rapid SAR studies .

Fragment-Based Drug Discovery Library Component

With a molecular weight of 377.4 g/mol, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 7 rotatable bonds , the compound falls within fragment-like property space (though at the upper boundary). Its balanced XLogP3 of 1.8 and TPSA of 90.4 Ų make it suitable for fragment library inclusion where moderate lipophilicity and solubility are desired. The N-phenylglycine carboxylic acid provides a synthetic handle for amide coupling or esterification to generate fragment derivatives for SPR or TSA screening .

Quote Request

Request a Quote for [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.